1-Cyclopentyl-3,4-dihydroisoquinoline
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Overview
Description
1-Cyclopentyl-3,4-dihydroisoquinoline is a compound belonging to the class of isoquinolines, which are nitrogen-containing heterocycles. Isoquinolines are known for their diverse biological activities and are found in many natural products and synthetic compounds. The cyclopentyl group attached to the 1-position of the dihydroisoquinoline ring adds unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting isoquinoline is then hydrogenated to form the dihydroisoquinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-Cyclopentyl-3,4-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but different biological activities.
1-Phenyl-3,4-dihydroisoquinoline: Another isoquinoline derivative with a phenyl group instead of a cyclopentyl group.
1-Benzyl-3,4-dihydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
Uniqueness: 1-Cyclopentyl-3,4-dihydroisoquinoline stands out due to the presence of the cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C14H17N |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-cyclopentyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H17N/c1-2-7-12(6-1)14-13-8-4-3-5-11(13)9-10-15-14/h3-5,8,12H,1-2,6-7,9-10H2 |
InChI Key |
WBHJIHCXQGJVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
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